Cas no 84318-45-6 (4-chloro-N-(4-chlorophenyl)methyl-N-(2-methylpropyl)pent-2-enamide)
4-chloro-N-(4-chlorophenyl)methyl-N-(2-methylpropyl)pent-2-enamide Chemical and Physical Properties
Names and Identifiers
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- 2-Pentenamide,4-chloro-N-[(4-chlorophenyl)methyl]-N-(2-methylpropyl)-
- 4-chloro-N-(4-chlorophenyl)methyl-N-(2-methylpropyl)pent-2-enamide
- 84318-45-6
- (2E)-4-chloro-N-[(4-chlorophenyl)methyl]-N-(2-met
- DTXSID201148255
- 2-Pentenamide, 4-chloro-N-[(4-chlorophenyl)methyl]-N-(2-methylpropyl)-, (2E)-
- (2E)-4-Chloro-N-[(4-chlorophenyl)methyl]-N-(2-methylpropyl)-2-pentenamide
- 222846-51-7
- EN300-26952117
- 4-chloro-N-[(4-chlorophenyl)methyl]-N-(2-methylpropyl)pent-2-enamide
- EN300-27694768
- (2e)-4-chloro-n-[(4-chlorophenyl)methyl]-n-(2-methylpropyl)pent-2-enamide
- CHEMBL2269208
- hylpropyl)pent-2-enamide
-
- Inchi: 1S/C16H21Cl2NO/c1-12(2)10-19(16(20)9-4-13(3)17)11-14-5-7-15(18)8-6-14/h4-9,12-13H,10-11H2,1-3H3/b9-4+
- InChI Key: GGKDWEAIUIWIND-RUDMXATFSA-N
- SMILES: ClC1C=CC(=CC=1)CN(C(/C=C/C(C)Cl)=O)CC(C)C
Computed Properties
- Exact Mass: 313.1000197g/mol
- Monoisotopic Mass: 313.1000197g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 322
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 20.3Ų
4-chloro-N-(4-chlorophenyl)methyl-N-(2-methylpropyl)pent-2-enamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26952117-0.05g |
4-chloro-N-[(4-chlorophenyl)methyl]-N-(2-methylpropyl)pent-2-enamide |
84318-45-6 | 95.0% | 0.05g |
$630.0 | 2025-03-20 | |
| Enamine | EN300-26952117-0.1g |
4-chloro-N-[(4-chlorophenyl)methyl]-N-(2-methylpropyl)pent-2-enamide |
84318-45-6 | 95.0% | 0.1g |
$759.0 | 2025-03-20 |
4-chloro-N-(4-chlorophenyl)methyl-N-(2-methylpropyl)pent-2-enamide Related Literature
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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5. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
Additional information on 4-chloro-N-(4-chlorophenyl)methyl-N-(2-methylpropyl)pent-2-enamide
Comprehensive Overview of 4-chloro-N-(4-chlorophenyl)methyl-N-(2-methylpropyl)pent-2-enamide (CAS No. 84318-45-6)
The chemical compound 4-chloro-N-(4-chlorophenyl)methyl-N-(2-methylpropyl)pent-2-enamide (CAS No. 84318-45-6) is a specialized organic molecule with a unique structural framework. This compound belongs to the class of enamide derivatives, which are increasingly gaining attention in pharmaceutical and agrochemical research due to their versatile biological activities. The presence of chlorine substituents and a pent-2-enamide backbone contributes to its distinct chemical properties, making it a subject of interest for researchers exploring novel applications in medicinal chemistry and material science.
In recent years, the demand for chlorinated organic compounds like 4-chloro-N-(4-chlorophenyl)methyl-N-(2-methylpropyl)pent-2-enamide has surged, driven by their potential in drug discovery and crop protection. Searches for "enamide synthesis" and "chlorophenyl derivatives" have spiked on academic databases, reflecting the growing curiosity about their mechanisms and applications. This compound's dual chloro-functionalization enhances its reactivity, enabling it to serve as a key intermediate in the synthesis of more complex molecules.
From a structural perspective, CAS No. 84318-45-6 features a N-(2-methylpropyl) group, which introduces steric hindrance, influencing its binding affinity in biological systems. Researchers investigating "steric effects in organic chemistry" often highlight such motifs for their role in modulating molecular interactions. Additionally, the pent-2-enamide moiety offers a reactive site for further functionalization, aligning with trends in "click chemistry" and "green synthesis," which prioritize efficient and sustainable chemical transformations.
The compound's thermal stability and solubility profile have also been topics of discussion in forums focused on "advanced material design." Its potential as a building block for polymeric materials or liquid crystals is under exploration, particularly in industries seeking alternatives to traditional petrochemical-derived additives. Environmental considerations, such as "biodegradable chemicals," further underscore the need for innovative approaches to compound utilization.
In summary, 4-chloro-N-(4-chlorophenyl)methyl-N-(2-methylpropyl)pent-2-enamide (CAS No. 84318-45-6) represents a compelling case study at the intersection of organic synthesis and applied science. Its multifaceted properties cater to diverse research domains, from "small-molecule therapeutics" to "smart materials," ensuring its relevance in contemporary scientific discourse.
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